8-Bromo-3-ethoxyquinoline
Description
8-Bromo-3-ethoxyquinoline is a brominated quinoline derivative featuring an ethoxy (-OCH₂CH₃) substituent at position 3 and a bromine atom at position 6. Quinolines are heterocyclic aromatic compounds with a fused benzene-pyridine ring system, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity.
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
8-bromo-3-ethoxyquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-2-14-9-6-8-4-3-5-10(12)11(8)13-7-9/h3-7H,2H2,1H3 |
InChI Key |
CRUDOGSUMMHOLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C2C(=C1)C=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-ethoxyquinoline typically involves the bromination of 3-ethoxyquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of 8-Bromo-3-ethoxyquinoline may involve continuous flow processes to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3-ethoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
8-Bromo-3-ethoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-3-ethoxyquinoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine and ethoxy groups enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Substituent Impact :
- Position of Bromine: Bromine at position 8 (as in 8-Bromo-3-ethoxyquinoline) facilitates regioselective functionalization, whereas bromine at position 4 (e.g., 4-Bromo-8-methoxyquinoline) alters conjugation and intermolecular interactions .
- Ethoxy vs. Methoxy/Hydroxy : Ethoxy groups increase steric bulk and lipophilicity compared to methoxy or hydroxy substituents, affecting solubility and membrane permeability .
- Multihalogenation: Compounds like Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate exhibit enhanced reactivity for nucleophilic aromatic substitution due to electron-withdrawing effects of multiple halogens .
Physical and Chemical Properties
Limited data on 8-Bromo-3-ethoxyquinoline necessitates extrapolation from analogues:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
